molecular formula C11H8N2O3 B8105289 4-(3-nitrophenoxy)Pyridine

4-(3-nitrophenoxy)Pyridine

Cat. No.: B8105289
M. Wt: 216.19 g/mol
InChI Key: LATNLEGVUWFTII-UHFFFAOYSA-N
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Description

4-(3-nitrophenoxy)pyridine is an organic compound with the molecular formula C11H8N2O3. It is a derivative of pyridine, where a nitrophenoxy group is attached to the fourth position of the pyridine ring. This compound is known for its applications in organic synthesis, particularly in the formation of metal complexes and as a ligand in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-nitrophenoxy)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with 3-nitrophenol. The process typically involves the nitration of pyridine to form 3-nitropyridine, which is then reacted with 3-nitrophenol under basic conditions to introduce the phenoxy group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and subsequent substitution reactions. The nitration of pyridine is carried out using nitric acid, followed by the reaction with 3-nitrophenol in the presence of a base such as sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions

4-(3-nitrophenoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-nitrophenoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-nitrophenoxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound can also act as a ligand, forming complexes with metal ions and influencing their reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-nitrophenoxy)pyridine
  • 2-(2-nitrophenoxy)pyridine
  • 3,5-dichloro-2,6-dimethyl-4-(3-nitrophenoxy)pyridine
  • 4,6-dimethyl-2-(4-nitrophenoxy)pyrimidine
  • 1-nitro-3-(4-nitrophenoxy)benzene

Uniqueness

4-(3-nitrophenoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable metal complexes and participate in a wide range of chemical reactions makes it valuable in various fields of research and industry .

Properties

IUPAC Name

4-(3-nitrophenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-13(15)9-2-1-3-11(8-9)16-10-4-6-12-7-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATNLEGVUWFTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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